6-IODO-3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
“6-IODO-3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE” is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
6-iodo-3-(2-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O4/c1-13-4-2-3-5-18(13)24-19(10-7-15-8-11-20(29-15)25(27)28)23-17-9-6-14(22)12-16(17)21(24)26/h2-12H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEBAIHBHUXGLU-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-IODO-3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazolinone core.
Introduction of the Iodo Group: Iodination reactions using reagents like iodine or N-iodosuccinimide (NIS) under specific conditions.
Substitution with 2-Methylphenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Addition of the Nitrofuranyl Ethylene Group: This can be achieved through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or organometallic reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the nitrofuran moiety.
Enzyme Inhibitors: Possible applications as enzyme inhibitors in biochemical research.
Medicine
Anticancer Research: Investigated for its potential anticancer properties.
Anti-inflammatory Agents: Studied for its anti-inflammatory effects.
Industry
Pharmaceuticals: Potential use in the development of new pharmaceutical drugs.
Agriculture: Possible applications in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of “6-IODO-3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE” involves its interaction with specific molecular targets. The nitrofuran moiety may interact with bacterial enzymes, leading to antimicrobial effects. The quinazolinone core can interact with various cellular pathways, potentially inhibiting cancer cell proliferation or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the nitrofuran moiety, which may result in different biological activities.
3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE:
Uniqueness
The presence of both the iodo and nitrofuran groups in “6-IODO-3-(2-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE” makes it unique, offering a combination of properties that can be exploited for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
